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Compound of Interest

Compound Name: 3-Methylhexanoic acid

CAS No.: 22263-24-7

Cat. No.: B7820251

Get Quote

Executive Summary
3-Methylhexanoic acid (3MHA) is a branched short-chain fatty acid (SCFA) identified as a

primary component of human axillary malodor ("hircine" or goat-like smell). Its olfactory potency

and character are critically dependent on specific structural features: the position of the methyl

branch, the presence and geometry of unsaturation, and stereochemistry.

This guide analyzes the Structure-Activity Relationship (SAR) of 3MHA and its key analogs,

specifically (E)-3-methyl-2-hexenoic acid (TMHA), which exhibits superior olfactory potency.

We explore the molecular mechanism involving the OR51E2 receptor and provide a validated

protocol for functional characterization.

Molecular Mechanism & Target Receptor
The detection of 3MHA and its analogs is mediated by specific G-protein coupled receptors

(GPCRs) expressed in the olfactory epithelium.
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Primary Target: OR51E2 (PSGR)

Identity: Olfactory Receptor 51E2, also known as Prostate-Specific G-Protein Receptor

(PSGR).

Ligand Specificity: Highly tuned to short-chain fatty acids, particularly acetate and

propionate, but shows specific sensitivity to (E)-3-methyl-2-hexenoic acid (TMHA).

Mechanism: Binding triggers the canonical cAMP-dependent pathway. The carboxyl group

of the ligand likely interacts with positively charged residues (e.g., Arginine/Lysine) in the

receptor's transmembrane binding pocket, while the hydrophobic tail fits into a specific

hydrophobic crevice.

Secondary Target: OR51E1 (Olfr558)

The mouse ortholog (Olfr558) is activated by isovaleric and 3-methylvaleric acids,

suggesting OR51E1 as a likely candidate for detecting the saturated 3MHA in humans.

Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway utilized in experimental

deorphanization assays (e.g., Calcium Imaging).
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Caption: Canonical GPCR signal transduction pathway for olfactory perception and calcium

imaging readouts.
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Comparative SAR Analysis
The olfactory potency of 3MHA analogs is governed by three critical structural parameters:

Unsaturation, Stereochemistry, and Chain Length.

A. The "Trans" Effect (Unsaturation)
The introduction of a double bond at the C2 position significantly alters potency.

(E)-3-methyl-2-hexenoic acid (TMHA): This is the dominant axillary odorant. The rigid

geometry of the trans (E) double bond locks the molecule into a conformation that optimally

fits the OR51E2 binding pocket.

(Z)-3-methyl-2-hexenoic acid: The cis (Z) isomer is significantly less potent (higher threshold)

and has a higher rate of specific anosmia (inability to smell) in the population.

B. Enantioselectivity
Chirality plays a major role in odor quality and intensity.

3MHA: The (S)-enantiomer typically carries the characteristic "sweaty/onion" note associated

with axillary malodor, while the (R)-enantiomer is often described as fruitier or weaker.

TMHA: The (E) isomer's potency is so high that it often masks subtle enantiomeric

differences compared to the saturated analog.

C. Functional Group Modification
Hydroxylation (HMHA): 3-Hydroxy-3-methylhexanoic acid is the non-volatile precursor

found in sweat. It is cleaved by a bacterial Zinc-dependent metalloprotease (specifically from

Corynebacterium species) to release the volatile 3MHA/TMHA. HMHA itself has negligible

odor compared to the cleaved acid.

SAR Logic Map
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Caption: Structural modifications of 3MHA and their impact on olfactory potency.

Quantitative Performance Comparison
The following table synthesizes experimental data regarding odor detection thresholds (ODT)

and qualitative descriptors. Note the significant "Potency Gap" between the (E) and (Z) isomers

of TMHA.
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Compound Structure
Odor
Descriptor

Detection
Threshold (Air)

Receptor
Agonism

(E)-TMHA
Trans-3-methyl-

2-hexenoic acid

Hircine, Goaty,

Cumin, Sweaty
~14 ppb [1]

OR51E2 (High

Affinity)

(Z)-TMHA
Cis-3-methyl-2-

hexenoic acid

Fatty, Sweaty,

Less Intense
~280 ppb [1] Lower Affinity

3MHA

3-

Methylhexanoic

acid

Sweaty,

Animalic, Rancid
~10-50 ppb*

Likely OR51E1 /

OR51E2

HMHA

3-Hydroxy-3-

methylhexanoic

acid

Weak, slightly

spicy

N/A (Non-volatile

precursor)

Inactive

(Precursor)

Isovaleric Acid
3-Methylbutanoic

acid

Cheesy, Stinky

Feet
~0.5 ppb [2]

OR51E1 /

OR51E2

*Estimated based on homologous series trends; 3MHA is less potent than Isovaleric acid but

more potent than straight-chain hexanoic acid.

Key Insight: Specific anosmia (genetic inability to smell) is prevalent for TMHA. Approximately

21% of the population cannot detect (E)-TMHA, and 15% cannot detect (Z)-TMHA [1].[1] This

suggests a single-receptor mechanism (OR51E2) where genetic polymorphisms (SNPs) render

the receptor non-functional in some individuals.

Experimental Protocol: Receptor Deorphanization
To validate the activity of 3MHA analogs against specific receptors (e.g., OR51E2), Calcium

Imaging in Heterologous Cells is the gold standard. This protocol ensures surface expression

and robust signal detection.

Method: Calcium Imaging in HEK293 Cells
Objective: Measure intracellular Ca2+ flux in response to ligand stimulation.

Reagents:
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Cell Line: HEK293 or HEK293TN (expresses SV40 T-antigen for higher copy number).

Plasmids:

pCI-OR51E2: Encodes the receptor (N-terminal Rho-tag recommended for surface

detection).

pCI-RTP1S: Receptor Transporting Protein 1S (Mandatory chaperone for OR surface

trafficking).

pCI-Galpha-olf: Olfactory G-protein subunit (couples OR to ACIII).

Dye: Fura-2-AM (Ratiometric Ca2+ indicator).

Buffer: Ringer’s Solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, etc.).

Protocol Steps:

Transfection (Day 0):

Seed HEK293 cells on poly-L-lysine coated coverslips in a 35mm dish.

Transfect using Lipofectamine 2000. Ratio: 1 µg OR plasmid : 0.5 µg RTP1S : 0.5 µg

Galpha-olf.

Expert Tip: Co-transfecting RTP1S is non-negotiable; without it, OR51E2 will remain

trapped in the Endoplasmic Reticulum.

Loading (Day 1, 24-48h post-transfection):

Wash cells 2x with Ringer’s Solution.

Incubate with 5 µM Fura-2-AM in Ringer’s solution for 30 minutes at 37°C in the dark.

Wash 3x to remove extracellular dye. Allow 15 min for de-esterification.

Imaging & Stimulation:

Mount coverslip in a perfusion chamber on an inverted fluorescence microscope.
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Excitation: Alternate between 340 nm (Ca2+ bound) and 380 nm (Ca2+ free). Emission:

510 nm.

Baseline: Record for 30s.

Stimulation: Peruse 3MHA or TMHA (dissolved in DMSO, diluted in Ringer's) at

concentrations ranging from 1 µM to 300 µM.

Response: A positive hit is defined as a >20% increase in the 340/380 fluorescence ratio.

Validation:

Apply 10 µM Forskolin at the end of the run. This directly activates Adenylyl Cyclase. If

cells do not respond to Forskolin, the cell health/transfection failed, and the data must be

discarded.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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